Solvent violet 13
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-12-6-8-13(9-7-12)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFWQNJLLOFIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026293 | |
| Record name | D&C Violet 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Violet odorless powder; [MSDSonline] | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alizurol Purple | |
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CAS No. |
81-48-1, 12217-81-1 | |
| Record name | Solvent Violet 13 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Alizurol Purple | |
| Source | ChemIDplus | |
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| Record name | Solvent violet 13 | |
| Source | DTP/NCI | |
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| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D&C Violet 2 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-4-(p-toluidino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.231 | |
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| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D&C VIOLET NO. 2 | |
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| Record name | ALIZUROL PURPLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1958 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis and Green Chemistry Approaches for Solvent Violet 13
Traditional Synthesis Routes of Solvent Violet 13
The conventional production of this compound is a multi-stage process rooted in well-established anthraquinone (B42736) dye chemistry. smolecule.com This route primarily involves the reaction between 1,4-dihydroxyanthraquinone and p-toluidine (B81030). google.comchemicalbook.com
The traditional synthesis begins with 1,4-dihydroxyanthraquinone, also known as quinizarin, and p-toluidine as the main reactants. google.comchemicalbook.com The process is not a direct combination but a sequence of chemical transformations designed to build the final dye molecule. smolecule.com This method has been a foundational technique in the production of anthraquinone dyes for many years. smolecule.com
The synthesis of this compound conventionally proceeds through three critical stages: reduction, condensation, and oxidation. smolecule.comgoogle.com
Reduction: The first step involves the reduction of 1,4-dihydroxyanthraquinone to its leuco form, leucoquinizarin. smolecule.comgoogle.com This transformation is crucial as the leuco form is more reactive for the subsequent step. google.com Industrial processes have commonly employed reducing agents like zinc powder or sodium hydrosulfite for this purpose. google.com
Condensation: Following the reduction, the leuco-quinizarin is condensed with p-toluidine. google.comgoogle.com This reaction forms the core structure of the dye by attaching the p-toluidine group to the anthraquinone backbone. smolecule.comgoogle.com The conditions for this stage, such as temperature and duration, are carefully controlled to favor the formation of the desired mono-substituted product. google.com
Oxidation: The final stage is the oxidation of the intermediate compound formed during condensation. smolecule.com This step converts the leuco-dye back into the stable, colored anthraquinone form, yielding this compound. google.com Oxidation can be achieved by bubbling air through the reaction mixture at elevated temperatures, typically between 60°C and 100°C. google.com
Advanced Synthetic Methodologies for this compound
A significant advancement is the development of a one-pot synthesis process. google.comdyestuffscn.com This technique streamlines the traditional multi-step route by combining all reactants in a single reaction vessel, which saves considerable manpower and material resources by eliminating the need for isolating intermediate products. google.comscispace.com In this process, methanol, 1,4-dihydroxyanthraquinone, 4-nitrotoluene (B166481), iron powder (as a catalyst), and boric acid are added to a pressure container. google.comdyestuffscn.com The reaction then proceeds through hydrogenation, condensation, and oxidation stages in a controlled sequence within the same vessel. google.com
| Stage | Temperature | Duration |
| Hydrogenation Reduction | 50-60°C | > 2 hours (insulation reaction at 60-70°C) |
| Condensation | 90-100°C | > 5 hours |
| Oxidation | Cooled to 60°C | Not specified |
Table 1: Reaction conditions for the one-pot synthesis of this compound. Data sourced from patent information. google.com
This one-pot approach not only simplifies the manufacturing process but also aligns with the principles of green chemistry by improving atom economy and reducing waste. google.comdyestuffscn.com
A key feature of modern green synthesis of this compound is the substitution of the highly toxic raw material, p-toluidine, with the less toxic 4-nitrotoluene. google.comdyestuffscn.com P-toluidine is a known toxic chemical that can cause significant health issues, including liver and kidney damage, and is considered a potential carcinogen. chemiis.comsinocurechem.comornl.gov By using 4-nitrotoluene, the synthesis process avoids the direct handling and use of p-toluidine, making it inherently safer and more environmentally friendly. google.comdyestuffscn.com
In the one-pot synthesis, the 4-nitrotoluene is reduced in-situ to p-toluidine, which then reacts with the leuco-quinizarin. smolecule.com This in-situ generation minimizes the exposure risks associated with p-toluidine. google.com
Furthering the green chemistry approach, ionic liquids have been employed as reaction media for the synthesis of this compound. scispace.compatsnap.com Ionic liquids are organic salts that are liquid at room temperature and are considered green solvents due to their negligible vapor pressure, non-flammability, and thermal stability. pharmacyjournal.inresearchgate.netnih.gov
In one eco-friendly method, an ionic liquid, such as one derived from N-butylimidazole and chloroethane, is used as the solvent for the condensation reaction. scispace.compatsnap.com The process involves heating the ionic liquid and then adding 1,4-dihydroxyanthraquinone, its leuco body, and p-methylaniline to carry out the condensation at a temperature between 95-105°C. scispace.compatsnap.com
| Reactant | Amount |
| 1,4-dihydroxyanthraquinone | 820 kg |
| 1,4-dihydroxyanthraquinone leuco | 142 kg |
| p-methylaniline | 430 kg |
Table 2: Reactant quantities for this compound synthesis in an ionic liquid medium. Data from a synthesis example. chemicalbook.com
The use of ionic liquids in this synthesis has been shown to improve the product quality to 95% or higher and achieve yields of 90% or more, while also reducing pollution and production costs. scispace.comlookchem.com The ionic liquid can often be recovered and reused, further enhancing the sustainability of the process. nih.gov
Role of Catalysts in this compound Synthesis (e.g., Iron Powder, Boric Acid)
The synthesis of this compound, chemically known as 1-hydroxy-4-(p-tolylamino)anthraquinone, traditionally involves the condensation of 1,4-dihydroxyanthraquinone (quinizarin) or its leuco form with p-toluidine. dyestuffscn.comchemicalbook.com Modern synthesis routes have incorporated specific catalysts to improve efficiency, reduce costs, and enhance the environmental profile of the process. Notably, iron powder and boric acid play crucial roles in a one-pot synthesis method that has been developed as a greener alternative. google.comdyestuffscn.com
In this innovative approach, iron powder serves as a reduction catalyst. google.com It is utilized in the hydrogenation process to reduce 4-nitrotoluene to p-toluidine in situ. google.com This method uses an inexpensive and easily removable catalyst, which is a significant advantage over highly active but difficult-to-recover catalysts like Palladium on carbon (Pd/C). google.com The reaction also involves the reduction of 1,4-dihydroxyanthraquinone to its leuco body, which is a necessary intermediate for the subsequent condensation step. google.com
Boric acid functions as a condensation catalyst in the same one-pot process. google.com It facilitates the condensation reaction between the in situ-generated p-toluidine and the leuco-1,4-dihydroxyanthraquinone. google.comgoogle.com The use of these catalysts in a single reaction vessel streamlines the manufacturing process, saving considerable manpower and material resources by eliminating the need for isolating and purifying intermediate products. dyestuffscn.comscispace.com
The table below summarizes the functions of these key catalysts in the one-pot synthesis of this compound.
| Catalyst | Chemical Formula | Type | Role in Synthesis |
| Iron Powder | Fe | Reduction Catalyst | Facilitates the hydrogenation of 4-nitrotoluene to p-toluidine and the reduction of 1,4-dihydroxyanthraquinone to its leuco form. google.comgoogle.com |
| Boric Acid | H₃BO₃ | Condensation Catalyst | Promotes the condensation reaction between the leuco-1,4-dihydroxyanthraquinone and the in-situ generated p-toluidine. google.comgoogle.com |
Environmental Impact of this compound Synthesis Processes
Waste Generation and Byproduct Analysis
Traditional synthesis methods for this compound often involve multiple steps with the isolation of intermediates, leading to higher waste generation. The use of reducing agents like zinc powder or sodium hydrosulfite in older industrial preparations to create the leuco-anthraquinone intermediate generates corresponding metallic or sulfur-containing waste streams, which require treatment. google.com
In the one-pot synthesis method utilizing iron powder, the primary inorganic byproducts are iron salts, formed after the final step where hydrochloric acid is added for beating and product purification. google.com The process also generates an aqueous waste stream from the washing of the final product. google.com However, by combining multiple reaction steps into a single pot, this method significantly reduces the waste associated with intermediate work-up, solvent usage, and energy consumption. dyestuffscn.comscispace.com
Ionic liquid-based synthesis routes offer the potential for further waste reduction. Since ionic liquids can act as both the solvent and catalyst and are often recyclable, they can minimize the generation of volatile organic compound (VOC) emissions and solvent-related waste. scispace.compatsnap.com
Development of Low-Toxicity and Low-Hazard Synthesis Routes
A significant advancement in the green synthesis of this compound is the development of routes that avoid highly toxic reagents. chemicalbook.com A key example is the replacement of p-toluidine, a highly toxic raw material, with the less toxic 4-nitrotoluene. google.comgoogle.com In the one-pot synthesis, 4-nitrotoluene is converted to p-toluidine within the reaction vessel and consumed immediately, thus avoiding the direct handling, transportation, and storage of the more hazardous amine. google.comdyestuffscn.com This approach results in a synthesis process that is characterized as low-toxicity and more environmentally friendly. google.comscispace.com
Another innovative, low-hazard approach involves using ionic liquids as the reaction medium. scispace.compatsnap.com A described method uses a synthesized N-butylimidazole-based ionic liquid as the solvent for the condensation reaction between 1,4-dihydroxyanthraquinone, its leuco body, and p-methylaniline. patsnap.com This process is reported to improve reaction selectivity, leading to a higher quality product (purity >95%) and yield (>90%) while reducing pollution emissions and production costs. patsnap.com
The following table compares different synthesis routes, highlighting the progression towards lower toxicity and environmental impact.
| Feature | Traditional Route | One-Pot Synthesis | Ionic Liquid Route |
| Key Starting Material | 1,4-dihydroxyanthraquinone, p-toluidine google.com | 1,4-dihydroxyanthraquinone, 4-nitrotoluene google.com | 1,4-dihydroxyanthraquinone, p-methylaniline patsnap.com |
| Toxicity Profile | Involves direct use of highly toxic p-toluidine. google.com | Avoids direct use of p-toluidine, using less toxic 4-nitrotoluene instead. google.comgoogle.com | Aims to reduce overall process hazards and pollution. patsnap.com |
| Solvent/Catalyst | Various, may include zinc powder or hydrosulfite. google.com | Methanol (solvent), Iron Powder (catalyst), Boric Acid (catalyst). google.com | N-butylimidazole-based ionic liquid (solvent). patsnap.com |
| Environmental Benefits | Higher potential for waste from intermediate processing. | Reduced waste by eliminating intermediate work-up; lower toxicity. dyestuffscn.comscispace.com | Reduced pollution emissions; potential for solvent recycling; improved yield and purity. patsnap.com |
Applications of Solvent Violet 13 in Advanced Materials and Specialized Fields
Polymer Science and Engineering Applications
The utility of Solvent Violet 13 in polymer science is primarily due to its excellent thermal stability, high color strength, and good fastness properties. It is insoluble in water but soluble in several organic solvents, which facilitates its incorporation into various polymer matrices. ranbarr.comsmolecule.comcolorfuldyes.com
This compound is extensively used for the coloration of a wide range of thermoplastics and synthetic resins. Its high heat resistance, which can be up to 350°C, makes it suitable for high-temperature processing conditions common in the plastics industry. tiankunchemical.com The dye provides a bright, transparent violet shade and exhibits good lightfastness, ensuring the longevity of the color in the final product. tiankunchemical.comprecisechem.com
Key thermoplastics colored with this compound include:
Polystyrene (PS): Used in products ranging from disposable cups to insulation. ranbarr.com
Acrylonitrile Butadiene Styrene (ABS): A common thermoplastic polymer used in automotive parts and electronic housings. ranbarr.com
Polyethylene Terephthalate (PET): Widely used for beverage bottles and polyester (B1180765) fibers. ranbarr.com
Polycarbonate (PC): Known for its high impact strength and transparency, used in eyewear lenses and electronic components. ranbarr.comspecialchem.com
Polymethyl Methacrylate (PMMA): A transparent thermoplastic often used as a lightweight or shatter-resistant alternative to glass. ranbarr.com
Styrene Acrylonitrile Resin (SAN): A copolymer plastic that is resistant to boiling water and oils. ranbarr.comadditivesforpolymer.com
Acrylonitrile Styrene Acrylate (AS): A thermoplastic with good weather and chemical resistance. ranbarr.com
The following table summarizes the suitability and performance of this compound in various thermoplastics:
| Polymer | Suitability | Key Properties |
|---|---|---|
| Polystyrene (PS) | Recommended | Good heat stability, bright color. precisechem.comadditivesforpolymer.com |
| Acrylonitrile Butadiene Styrene (ABS) | Recommended | High tinting strength, good migration resistance. additivesforpolymer.com |
| Polyethylene Terephthalate (PET) | Recommended | Excellent for pre-coloring and spinning. precisechem.comprecisechem.com |
| Polycarbonate (PC) | Recommended | High thermal resistance, excellent light fastness. precisechem.comspecialchem.com |
| Polymethyl Methacrylate (PMMA) | Recommended | Provides sparkling transparency. specialchem.comadditivesforpolymer.com |
| Styrene Acrylonitrile Resin (SAN) | Recommended | Good overall performance. precisechem.comadditivesforpolymer.com |
| Acrylonitrile Styrene Acrylate (AS) | Recommended | Strong dyeing performance. ranbarr.com |
In the textile industry, this compound is particularly effective for dyeing synthetic fibers, most notably polyester. tiankunchemical.comaimplas.net Disperse dyes, including this compound, are non-ionic and have low water solubility, which makes them ideal for hydrophobic fibers like polyester. mdpi.com The dyeing process for polyester often requires high temperatures (around 130°C) or the use of a carrier to facilitate the diffusion of the dye molecules into the fiber structure. mdpi.com This results in dyeings with good fastness properties, including resistance to washing, perspiration, and rubbing. mdpi.comnih.gov
Research has demonstrated that the color strength of this compound on polyester fabrics is significantly better when dyed at higher temperatures. mdpi.com After the dyeing process, a reduction clearing treatment is typically applied to remove any surface dye and improve the final fastness of the fabric. nih.govp2infohouse.org
This compound is a key component in the production of masterbatches, which are concentrated mixtures of pigments or additives encapsulated during a heat process into a carrier resin. made-in-china.com These masterbatches are then used to color bulk polymers during the manufacturing process. The use of masterbatches ensures a clean, dust-free handling of the colorant and provides a high level of dispersion and color consistency in the final plastic product. The excellent thermal stability and color strength of this compound make it a preferred choice for creating violet and blue-hued masterbatches for a variety of polymers, including PET. precisechem.com
Cosmetic and Personal Care Product Formulations
In the cosmetic industry, this compound is known as CI 60725 and D&C Violet No. 2. cosmileeurope.euwikipedia.org It is a synthetic colorant used to impart a bright purple color to a wide array of personal care products. specialchem.com Its use is regulated by governmental bodies in various countries, including Canada and the European Union, to ensure consumer safety. cosmileeurope.eucanada.cagazette.gc.ca
This compound is utilized in various hair care products, such as shampoos, conditioners, and hair dyes. aimplas.netcanada.capaulaschoice.de In toning shampoos and conditioners, it helps to neutralize unwanted yellow or brassy tones in blonde or gray hair. It is also found in skin care products like body creams. aimplas.netcanada.ca The European Commission's CosIng database lists it as an ingredient used in hair dye products. europa.eu
The vibrant hue of CI 60725 makes it a popular colorant in color cosmetics. specialchem.com It is incorporated into formulations for lipsticks, lip balms, and face paints to provide a distinct violet shade. canada.cagazette.gc.camade-in-china.com Notifications submitted under Canadian Cosmetic Regulations indicate its presence in these types of products. canada.cagazette.gc.ca The stability of the colorant in both acidic and alkaline conditions contributes to its suitability for diverse cosmetic formulations. specialchem.com
The following table lists the cosmetic applications of this compound (CI 60725):
| Product Category | Specific Examples | Function |
|---|---|---|
| Hair Care | Shampoos, Conditioners, Hair Dyes. canada.caewg.org | Coloring, Toning. cosmileeurope.eupaulaschoice.de |
| Skin Care | Body Creams, Bath Products. canada.cagazette.gc.ca | Colorant. cosmileeurope.eu |
| Makeup | Lipsticks, Lip Balms, Face Paints, Nail Products. specialchem.comcanada.cagazette.gc.ca | Provides bright purple/violet color. specialchem.com |
| Fragrance | Perfumes. canada.cagazette.gc.ca | Functional ingredient, Colorant. cosmileeurope.eu |
Application in Permanent Hair Dyes
This compound, also known under the Colour Index name CI 60725, is utilized as a dye in hair coloring products. deascal.com Its primary function in these cosmetic formulations is to impart a vibrant and long-lasting violet color to the hair. deascal.com As a member of the anthraquinone (B42736) class of dyes, it is recognized for producing bright hues. deascal.com The compound's molecular structure allows it to absorb and reflect specific wavelengths of light, which results in its characteristic bluish-violet color. wikipedia.org When incorporated into hair dye formulations, the pigment molecules are applied to the hair to achieve the desired violet tones. deascal.com The history of using synthetic dyes like this compound in cosmetics began in the mid-20th century, as they offered greater stability and color consistency compared to natural dyes. deascal.com
Other Industrial and Research Applications
This compound is incorporated into various printing inks due to its coloring properties. finelandchem.comrsdcindustries.com It is valued for its ability to deliver vibrant and consistent coloration with good transparency. finelandchem.com The dye's solubility in organic solvents makes it suitable for use in solvent-based ink formulations. finelandchem.comranbarr.com In the context of paper production, particularly for thermal papers, anthraquinone-based colorants can be used. Some research has explored the addition of anthraquinone group blueing agents, such as this compound, to the image-receiving layer of materials dyed with sublimating dyes to enhance whiteness and prevent yellowing. scispace.com
A significant industrial application of this compound is the dyeing of hydrocarbon products. wikipedia.orgaimplas.net It is frequently used to color solvents, oils, fats, greases, and petroleum products. nih.govpylamdyes.com The dye is soluble in non-polar organic solvents such as xylene, benzene, and toluene, which makes it effective for these applications. wikipedia.orgfinelandchem.compylamdyes.com Its solubility allows it to dissolve completely in these hydrocarbon-based liquids, providing a stable and uniform violet hue. wikipedia.orgwaxoline.com
This compound is used as a colorant in the manufacturing of candles and other wax-based products. finelandchem.compylamdyes.comcanada.cadyestuffscn.com As a solvent-soluble dye, it readily dissolves in molten wax without the need for dispersion. waxoline.com When the dye is added to the hot, liquid wax, it solubilizes and imparts a uniform color throughout the material. waxoline.com Upon cooling, the wax solidifies with the color locked in, resulting in a fully colored candle. waxoline.com
This compound is identified as a useful research chemical. chemicalbook.com Scientific research has been conducted on this compound, with publications focusing on topics such as its synthesis methods. scispace.com Research and development efforts have led to the creation of new, environment-friendly synthesis routes. scispace.comgoogle.com For example, one method involves a one-pot process that replaces the highly toxic raw material p-toluidine (B81030) with 4-nitrotoluene (B166481) to reduce the environmental impact of production. google.com Other patented methods describe performing the condensation reaction using water as a reaction medium in the presence of a phase transfer catalyst. scispace.com
This compound has a specified application in epoxy resin coatings intended for food contact. nih.gov Specifically, it is permitted for use as a pigment in epoxy coatings that are in repeated contact with beer. nih.gov In this application, the concentration of C.I. This compound is limited to a maximum of 1 percent by weight of the cured epoxy coating. nih.gov The use is further restricted to temperatures not exceeding 40°C. nih.gov
Properties of this compound in Various Media
The following table summarizes the performance and physical properties of this compound in different applications and solvents.
| Property | Medium/Solvent | Value/Rating |
| Heat Resistance | Polystyrene (PS) | 300°C |
| Acrylonitrile Butadiene Styrene (ABS) | 290°C | |
| Polycarbonate (PC) | 310°C | |
| Polyethylene Terephthalate (PET) | 290°C | |
| Light Fastness (Full Shade) | Polystyrene (PS) | 7-8 / 8 |
| Polycarbonate (PC) | 8 / 8 | |
| Polyethylene Terephthalate (PET) | 8 / 8 | |
| Migration Resistance | Polystyrene (PS) | 5 / 5 |
| Solubility (at 20°C) | Acetone | 1.3 g/L |
| Dichloromethane | 35 g/L | |
| Methylbenzene (Toluene) | 7 g/L | |
| Ethyl alcohol | 0.2 g/L |
Note: Light fastness is rated on a scale of 1 to 8, where 8 is superior. Migration resistance is rated on a scale of 1 to 5, where 5 is excellent. finelandchem.comprecisechem.com
Toxicological and Ecotoxicological Research on Solvent Violet 13
Mammalian Toxicity Studies
Research into the acute toxicity of Solvent Violet 13 has yielded varied results, with a general lack of standardized assessment across all exposure routes. Several safety data sheets indicate that data for acute oral, dermal, and inhalation toxicity are unavailable. echemi.com However, some studies report a low order of acute toxicity via ingestion, with oral LD50 values in rats cited as being greater than 2000 mg/kg and, in another case, as high as 10000 mg/kg. sevron.co.ukkochcolor.com For the inhalation route, one source documented an intratracheal LD50 of 250 mg/kg in rats. kochcolor.com
Conversely, Quantitative Structure-Activity Relationship (QSAR) modeling studies have predicted that this compound may be highly toxic upon inhalation. nih.gov General assessments note that the substance may cause irritation to the respiratory system and skin. sevron.co.uk
| Exposure Route | Test Type | Species | Result |
|---|---|---|---|
| Oral | LD50 | Rat | > 2000 mg/kg sevron.co.uk |
| Oral | LD50 | Rat | 10000 mg/kg kochcolor.com |
| Intratracheal | LD50 | Rat | 250 mg/kg kochcolor.com |
| Inhalation | LC50 | Predicted to be very highly toxic by QSAR models nih.gov | |
| Dermal | LD50 | No data available echemi.com |
Sub-chronic and chronic toxicity investigations have identified several target organs for this compound. A chemical risk assessment conducted by the Canadian government identified the potential for toxic effects in the kidneys, liver, spleen, and bones (bone marrow). canada.ca These findings were primarily based on data from a structural analogue, anthraquinone (B42736), due to the limited availability of substance-specific long-term toxicity studies for this compound. canada.ca Studies on anthraquinone have demonstrated non-neoplastic lesions and other effects in these specific organs following repeated exposure. mst.dkornl.govregulations.gov For example, 2-year chronic studies on anthraquinone in rats revealed increased incidences of non-neoplastic damage to the kidneys, liver, spleen, and bone marrow. mst.dkornl.gov
Due to a lack of comprehensive long-term toxicity data specific to this compound, regulatory and research bodies have employed a read-across approach to characterize its chronic health effects. canada.ca This scientific method uses data from a well-studied, structurally similar chemical (an analogue) to predict the toxicity of a substance with less available data.
Anthraquinone, which forms the core structural backbone of this compound, has been selected as the primary analogue. canada.ca The critical health effects associated with this compound, including non-cancer systemic effects on the kidney, liver, spleen, and bone marrow, have been identified through this read-across from the extensive toxicological database for anthraquinone. canada.ca This approach is considered necessary to inform risk assessments in the absence of direct, substance-specific chronic toxicity and carcinogenicity studies.
| Property | Value | Implication for Dermal Absorption |
|---|---|---|
| Molecular Weight | 329.4 g/mol hse.gov.uk | Low molecular weight is favorable for absorption. |
| Log P (n-octanol/water) | 4.26 hse.gov.uk | High lipophilicity suggests it can partition into the stratum corneum. |
| Water Solubility | 0.0093 mg/L hse.gov.uk | Low water solubility can influence partitioning behavior. |
Genotoxicity and Mutagenicity Assessments
In Vitro and In Vivo Genotoxicity Data
Research into the genotoxicity of this compound reveals a reliance on in silico and in vitro data, with limited substance-specific in vivo studies available. Genotoxicity assessments for a group of data-poor chemicals on the Canadian Domestic Substances List, which included anthraquinones, utilized (Quantitative) Structure-Activity Relationship ((Q)SAR) models to predict potential DNA damage. nih.gov These computational predictions were followed by in vitro testing. nih.gov
For nine chemicals flagged with potential for clastogenicity by (Q)SAR models, eight were found to induce micronuclei in in vitro tests using TK6 cells. nih.gov The in vivo comet assay and the micronucleus (MN) assay are considered powerful tools in genotoxicology to identify DNA damage and potential carcinogenicity. nih.gov However, specific in vivo genotoxicity data for this compound is not extensively detailed in available literature. A report from the UK's Health and Safety Executive (HSE) noted that the hazard class for germ cell mutagenicity was not assessed in their dossier. hse.gov.uk In contrast, some safety data sheets state that the compound shall not be classified as a germ cell mutagen. kochcolor.com
Summary of Genotoxicity Findings for this compound and Related Anthraquinones
| Test Type | Methodology | Key Finding | Reference |
|---|---|---|---|
| In Silico / In Vitro | (Q)SAR models followed by in vitro micronucleus assay on TK6 cells for a group of chemicals including anthraquinones. | Chemicals with clastogenic (Q)SAR flags were generally shown to induce micronuclei in vitro. | nih.gov |
| In Vivo | General methodology includes comet and micronucleus assays in animal models to detect DNA strand breaks and chromosomal damage. | Specific in vivo genotoxicity data for this compound is limited. | nih.gov |
| Regulatory Assessment | HSE (UK) dossier review. | Germ cell mutagenicity was a hazard class not assessed in the dossier. | hse.gov.uk |
Carcinogenicity Research
Carcinogenic Potential Based on Analogue Anthraquinone
Due to limited substance-specific data for this compound, its carcinogenic potential has been largely evaluated using a "read-across" approach based on health effects data from its structural analogue, anthraquinone. canada.ca All substances in the Anthraquinones Group, sharing the common structural backbone of anthraquinone, are generally considered to be possibly carcinogenic. canada.ca The International Agency for Research on Cancer (IARC) has also classified related agents as possibly carcinogenic to humans. ewg.org
Research on the parent compound, anthraquinone, has shown it to be carcinogenic in rats, inducing tumors in the kidney, liver, and urinary bladder. canada.canih.gov Studies comparing anthraquinone and its derivatives have sought to uncover structure-activity relationships, noting that different substitutions on the anthraquinone structure can alter the target organs for carcinogenicity. nih.gov For this compound, the critical health effects identified through this analogue approach are carcinogenicity and non-cancer systemic effects. canada.ca
Carcinogenicity Profile Based on Analogue Anthraquinone
| Analogue Compound | Observed Carcinogenic Effects (in rats) | Relevance to this compound | Reference |
|---|---|---|---|
| Anthraquinone | Induced tumors in the liver, kidney, and urinary bladder. | Used as the basis for a read-across assessment of this compound's carcinogenic potential. | canada.canih.gov |
| 2-Aminoanthraquinone (B85984) | Carcinogenicity narrowed to the liver. | Demonstrates how substitutions can alter target organs. | nih.gov |
| Multiple Amino-Substituted Anthraquinones | Carcinogenic response in the urinary bladder alone. | Further illustrates structure-activity relationships. | nih.gov |
Evaluation of Carcinogenicity Endpoints
The evaluation of carcinogenicity endpoints for this compound has been a key focus of risk assessments, particularly concerning public exposure through consumer products. canada.ca Health Canada's screening assessment identified potential concern for human health based on the carcinogenicity of the analogue anthraquinone. canada.ca
The risk evaluation involved calculating the Margin of Exposure (MOE) between the levels of general population exposure from daily use of certain cosmetics (such as lip balm, lipstick, body cream, and hair dye) and the levels associated with cancer effects. canada.cacanada.ca These margins were considered "potentially inadequate" to account for uncertainties in the health effects and exposure databases, suggesting a potential concern for human health under current exposure scenarios. canada.cacanada.ca Based on these findings, this compound was concluded to meet the criteria for being considered a danger to human life or health under the Canadian Environmental Protection Act (CEPA). canada.ca
Reproductive and Developmental Toxicity
Studies on Potential Damage to the Unborn Child and Fertility
There is a notable lack of specific studies on the reproductive and developmental toxicity of this compound. hse.gov.uk A technical report by the UK's HSE stated that reproductive toxicity was a hazard class that was not assessed in their evaluation dossier. hse.gov.uk This indicates a significant data gap in the formal regulatory assessment of the compound's potential effects on fertility or development.
Hypersensitivity and Allergic Reactions
Four separate Local Lymph Node Assay (LLNA) studies provided clear evidence of skin sensitization, showing stimulation index (SI) values greater than 3, which meets the criterion for classification. semanticscholar.org While these studies confirmed the sensitizing potential, they used single concentrations and therefore did not inform on the potency of the reaction. semanticscholar.org
In addition to the LLNA studies, an older guinea pig maximisation test (GPMT) was conducted. In this test, 100% of the test group animals showed mild-to-moderate epidermal irritation after the induction phase. semanticscholar.org However, following the challenge exposure, the test animals showed a limited indication of skin sensitization, with only 20% and 15% of positive reactions at the 24 and 48-hour readings, respectively. semanticscholar.org This did not meet the 30% threshold required for classification under that specific test's criteria. semanticscholar.org A peer-reviewed study also reported that this compound induced hypersensitivity in animal testing. biotechnologia-journal.org The European Chemicals Agency (ECHA) also lists that the compound may cause an allergic skin reaction. biotechnologia-journal.org
| Study | Vehicle Used | Result | Comment |
|---|---|---|---|
| LLNA Study 1 | Acetone/Olive Oil (4:1) | Positive (SI > 3) | Single concentration tested; did not inform on potency. |
| LLNA Study 2 | DMSO | Positive (SI > 3) | Single concentration tested; did not inform on potency. |
| LLNA Study 3 | DMSO | Positive (SI > 3) | Single concentration tested; did not inform on potency. |
| LLNA Study 4 | Data not specified | Positive (SI > 3) | Confirmed induction of skin sensitisation. |
Ecotoxicological Impact and Environmental Fate
The environmental profile of this compound is characterized by its persistence, low potential for bioaccumulation, and specific toxicity to aquatic life.
Aquatic Toxicity (Acute and Long-Term Effects on Aquatic Life)
Data on the acute toxicity of this compound to aquatic organisms indicate varying levels of sensitivity among species. One study reported a 96-hour median lethal concentration (LC50) of >10,000 mg/L for the Golden orfe (Leuciscus idus), suggesting low toxicity to this fish species. The same source reported a 48-hour median effective concentration (EC50) of 220 mg/L for the water flea (Daphnia magna). ntis.gov It has been noted that the substance may cause long-term adverse effects in the aquatic environment. ntis.gov In contrast, other safety data sheets indicate that no data is available for toxicity to fish. aimplas.net
| Organism | Test | Duration | Result |
|---|---|---|---|
| Golden orfe (Leuciscus idus) | LC50 | 96 hours | >10,000 mg/L |
| Water flea (Daphnia magna) | EC50 | 48 hours | 220 mg/L |
Persistence and Bioaccumulation Potential
A screening assessment conducted by the Canadian government concluded that this compound meets the criteria for persistence as defined in the Persistence and Bioaccumulation Regulations of the Canadian Environmental Protection Act (CEPA). nih.govresearchgate.net However, the same assessment found that the substance does not meet the criteria for bioaccumulation. nih.govresearchgate.net
Degradation Pathways in the Environment
While specific degradation pathways for this compound are not well-documented, the general mechanisms for anthraquinone dyes involve microbial action. biotechnologia-journal.orgnih.gov The biodegradation of these dyes is often a complex process combining adsorption, degradation, and enzyme catalysis. researchgate.net The process is typically initiated by a reduction reaction, where enzymes such as reductases catalyze the cracking of the conjugated bonds that form the dye's chromophore. nih.gov Following this initial decolorization step, the resulting complex polycyclic aromatic hydrocarbons are further broken down into simpler structures like single rings or basic polycyclic aromatics (e.g., naphthalene, anthracene). nih.gov Under aerobic conditions, these intermediates can be completely decomposed into carbon dioxide and water. nih.gov Various microorganisms, including fungi and bacteria, utilize oxidoreductase enzymes like laccase, lignin (B12514952) peroxidase, and manganese peroxidase to degrade these complex aromatic compounds. biotechnologia-journal.orgfrontiersin.org
Hazard Comparison with Chlorinated Derivatives
Research into the byproducts of pyrotechnic reactions has provided a basis for comparing the hazards of this compound with its chlorinated derivatives. nih.gov When organic dyes like this compound are used in formulations with chlorate (B79027) oxidizers, chlorinated side products can be formed. nih.gov
Analytical Methodologies and Detection of Solvent Violet 13
Chromatographic Techniques for Identification and Quantification
Chromatography is a fundamental analytical technique for separating and identifying the components of a mixture. For a compound like Solvent Violet 13, both thin-layer and high-performance liquid chromatography are valuable for qualitative and quantitative analysis.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a straightforward and rapid method for the qualitative identification of this compound, particularly in cosmetic formulations. This technique involves spotting a sample onto a plate coated with a stationary phase (such as silica (B1680970) gel or alumina) and developing it in a sealed chamber with a suitable mobile phase. The separation is based on the differential partitioning of the dye between the stationary and mobile phases. The resulting position of the spot (retention factor, or Rf value) under specific conditions can be compared to that of a known standard of this compound for identification.
High-Performance Liquid Chromatography (HPLC) for Determination
High-Performance Liquid Chromatography (HPLC) is a premier technique for the precise quantification and determination of this compound. This method offers high resolution and sensitivity, making it suitable for analyzing complex samples. In HPLC, the sample is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. A detector then measures the concentration of the dye as it elutes from the column. Studies have demonstrated the effectiveness of HPLC in determining the concentration of D&C Violet No. 2 (a synonym for this compound), with reported recoveries averaging 104%. The selection of the column, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized for accurate and reproducible results. mdpi.com Liquid chromatography-based techniques are generally the most widely used methods for the analysis of anthraquinone (B42736) dyes. nih.gov
Table 1: Typical Parameters for HPLC Analysis of Anthraquinone Dyes
| Parameter | Description |
|---|---|
| Column | Typically a reverse-phase column, such as C18. |
| Mobile Phase | A gradient mixture of an aqueous solvent (e.g., water with an acid like formic acid) and an organic solvent (e.g., acetonitrile, methanol). |
| Detector | Diode-Array Detector (DAD) or UV-Vis detector set at the maximum absorbance wavelength of the analyte. |
| Flow Rate | Optimized for best separation, commonly in the range of 0.3-1.0 mL/min. |
| Injection Volume | A small, precise volume of the sample solution, typically in the microliter range. |
Spectroscopic Methods for Characterization
Spectroscopic methods are essential for characterizing the structural properties of this compound and for its quantification. These techniques rely on the interaction of the molecule with electromagnetic radiation.
UV-Vis Spectroscopy for Concentration Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for quantifying the concentration of this compound in a solution. The distinct bluish-violet color of the compound is due to its ability to absorb light in the visible region of the electromagnetic spectrum. The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). For this compound, the λmax has been reported to be approximately 583 nm in toluene. guidechem.com
Table 2: Spectroscopic Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | 1-hydroxy-4-(p-tolylamino)anthraquinone wikipedia.org |
| Molecular Formula | C21H15NO3 wikipedia.org |
| λmax (in Toluene) | 583 nm guidechem.com |
| Appearance | Dark violet to black crystalline solid guidechem.com |
Methods for Compliance with Regulatory Specifications
Analytical methods are critical for ensuring that products containing this compound adhere to regulatory limits set by various governing bodies. In the United States, the Food and Drug Administration (FDA) lists D&C Violet No. 2 as a color additive subject to certification for use in externally applied drugs and cosmetics, with restrictions against use in the eye area. canada.cacanada.ca The European Union allows its use in cosmetic products but prohibits it as a substance in hair dye products. canada.ca Similarly, Canada has proposed measures to restrict its use in certain cosmetics. canada.ca
To ensure compliance, official methods, such as those outlined by the Association of Official Analytical Chemists (AOAC), are employed. nih.gov These methods typically involve validated analytical procedures, like HPLC and spectroscopy, to confirm the identity and purity of the color additive and to quantify its concentration in the final product. These analyses also serve to detect and quantify any prohibited impurities or subsidiary colors, ensuring the product meets the stringent specifications for safe use in foods, drugs, or cosmetics. nih.gov
Development of Novel Detection Sensors
While specific novel sensors for the direct detection of this compound are not widely documented, research into chemical sensors for related anthraquinone derivatives is an active area. The development of these sensors aims to provide rapid, sensitive, and selective detection of target analytes. For instance, chemosensors based on other anthraquinone compounds, such as 1,8-dihydroxyanthraquinone, have been developed for the sensitive detection of metal ions through fluorescence. acs.org Furthermore, organic semiconductors derived from compounds like 2-aminoanthraquinone (B85984) have been fabricated into sensors for environmental monitoring, such as humidity and temperature. mdpi.com These approaches, which often rely on electrochemical or fluorescence-based detection mechanisms, demonstrate the potential for creating novel sensors for various anthraquinone dyes. acs.orgnih.gov The principles used in these studies, such as modifying electrodes with specific receptors or utilizing the inherent electrochemical and optical properties of the anthraquinone structure, could be adapted in the future to develop dedicated sensors for this compound. mdpi.comnih.gov
Regulatory Frameworks and Risk Management of Solvent Violet 13
Risk Assessment Methodologies
The risk assessments conducted by regulatory agencies for Solvent Violet 13 involve a multi-step process to characterize both the hazard and the potential for exposure.
In Canada, the assessment was conducted as part of the Chemicals Management Plan (CMP). canada.ca The process for this compound involved:
Screening Assessment: Health Canada and Environment and Climate Change Canada jointly conducted a scientific screening assessment to determine if the substance posed a risk. canada.ca
Exposure Assessment: The assessment evaluated direct exposure to the general population from the use of products available to consumers. canada.ca This included estimating potential exposure from various cosmetics like body creams, lipsticks, and hair dyes. canada.cacanada.ca Environmental media exposure was considered minimal. canada.ca
Hazard Assessment: Due to limited substance-specific data for chronic toxicity and carcinogenicity, a "read-across" approach was utilized. canada.ca Health effects information for the analogue substance, anthraquinone (B42736), was used to inform the hazard assessment for this compound. canada.ca The critical health effects identified were potential carcinogenicity and non-cancer systemic effects on the kidney, liver, spleen, and bone marrow. canada.ca
Ecological Risk Classification: For the environmental assessment, an approach known as the "ecological risk classification of organic substances" was used to predict environmental risks, which were ultimately concluded to be low. aimplas.net
These methodologies rely on gathering data from various sources, including mandatory industry surveys, scientific literature, and data from other jurisdictions. gazette.gc.ca They also incorporate conservative assumptions to ensure the protection of human health. The goal of the risk management objective is to reduce public exposure to levels that are protective of human health. canada.cacanada.ca
Table 3: Compound Names Mentioned
| Compound Name | Synonym(s) | CAS Registry Number |
|---|---|---|
| This compound | CI 60725; D&C Violet No. 2; 1-hydroxy-4-(p-toluidino)anthraquinone | 81-48-1 |
| Anthraquinone | 84-65-1 | |
| Pigment Blue 60 | 81-77-6 | |
| Solvent Violet 59 | 6408-72-6 | |
| Solvent Blue 36 | 14233-37-5 | |
| Disperse Red 60 | 17418-58-5 | |
| Acid Blue 239 | 6408-51-1 |
Exposure Assessment for General Population
Assessments of this compound have identified that the general population's primary route of exposure is through the use of certain cosmetic products. canada.ca Health Canada's screening assessment concluded that while exposure from environmental media is considered minimal, direct contact through cosmetic use is a potential concern. canada.ca
Key exposure scenarios identified as being of potential concern for Canadians include:
Dermal exposure for various age groups through the use of body creams and spray perfumes. canada.ca
Oral and dermal exposure from cosmetics such as lip balms, lipsticks, and face paints. canada.ca
Dermal exposure from permanent hair dyes. canada.ca
Table 1: Identified Sources of General Population Exposure to this compound
| Exposure Source Category | Specific Products of Concern | Identified Exposure Routes |
|---|---|---|
| Cosmetics | Body Creams, Spray Perfumes, Lip Balms, Lipsticks, Face Paints, Permanent Hair Dyes | Dermal, Oral |
| Environmental Media | Not a significant source of exposure | Minimal |
| Natural Health Products | Not identified as a concern at this time | - |
| Other Consumer Products | Pet shampoos, non-plastic toys, textiles, paper, plastics | Not identified as a primary concern for the general population in the assessment |
Margins of Exposure (MOEs) Analysis
The Margin of Exposure (MOE) is a crucial metric in risk assessment, representing the ratio between the dose at which a low incidence of adverse effects is observed and the estimated human exposure level. favv-afsca.benih.gov A sufficiently high MOE provides confidence that the levels of exposure are unlikely to be harmful.
In the case of this compound, the analysis of MOEs raised concerns. Due to limited substance-specific data for chronic toxicity and carcinogenicity, a read-across approach was used, relying on health effects data for the analogue substance, anthraquinone. canada.cacanada.ca The critical health effects identified were carcinogenicity and non-cancer systemic effects, including toxicity to the kidney, liver, spleen, and bone marrow. canada.ca
The MOE analysis indicated the following:
Margins of exposure between the levels of exposure for the general population from the daily use of certain cosmetics (body cream, spray perfume) and the levels associated with non-cancer health effects were considered potentially inadequate . canada.ca
Margins of exposure between the levels of exposure from daily use of products like lip balm, lipstick, body cream, permanent hair dye, spray perfume, and face paint and the levels associated with cancer effects were also deemed potentially inadequate . canada.ca
However, for other identified uses of this compound, the MOEs were considered adequate. canada.ca
Performance Measurement of Risk Management Actions
To ensure the effectiveness of the implemented risk management strategies, a framework for performance measurement is essential. The Government of Canada has outlined its intention to measure the effectiveness of its risk management actions for this compound. canada.cacanada.ca
The primary objective of these actions is to reduce the exposure of the general population to this compound to levels that are protective of human health. canada.ca The proposed key risk management action involves describing this compound as a prohibited or restricted ingredient on Health Canada's Cosmetic Ingredient Hotlist. canada.ca
The performance measurement plan involves:
Collecting and analyzing data on the presence of this compound in the specific cosmetic products of concern. canada.cacanada.ca
Using this data to measure the progress toward meeting the risk management objectives. canada.ca
Evaluating the results to inform whether further risk management actions are warranted. canada.cacanada.ca
The outcomes of this performance measurement and evaluation will be made available to the public, along with any recommendations for further action. canada.cacanada.ca
Occupational Exposure and Safety Protocols
In industrial settings where this compound is manufactured or used, stringent safety protocols are necessary to protect workers from potential health risks.
Handling and Safety Measures in Industrial Settings
Proper handling and storage procedures are critical to minimize occupational exposure to this compound. This includes a combination of engineering controls and safe work practices. cncolorchem.comkochcolor.com
Engineering Controls:
Ventilation: Handling should occur in a well-ventilated place. echemi.com The use of local exhaust ventilation or process enclosures is recommended to control airborne levels of the substance. cncolorchem.com Ventilation must be adequate to keep the ambient workplace atmosphere below any established exposure limits. kochcolor.com
Ignition Source Control: All sources of ignition should be removed, and non-sparking tools and explosion-proof equipment should be used to prevent fire caused by electrostatic discharge. kochcolor.comechemi.com
Emergency Equipment: Facilities should be equipped with emergency exits, eyewash stations, and safety showers. cncolorchem.comechemi.com
Safe Handling Practices:
Avoid contact with skin and eyes. cncolorchem.comechemi.com
Avoid the formation of dust and aerosols. echemi.com
Wash hands thoroughly after handling. cncolorchem.comaksci.com
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse. cncolorchem.comechemi.com
Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials. cncolorchem.comechemi.com
Personal Protective Equipment (PPE) Requirements
When engineering and work practice controls are not sufficient to control exposure, workers must use appropriate Personal Protective Equipment (PPE). echemi.com
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | PPE Requirement | Standard/Specification Examples |
|---|---|---|
| Eyes/Face | Tightly fitting safety goggles with side-shields. echemi.com A face shield may be appropriate in some situations. aksci.com | Conforming to EN 166 (EU) or NIOSH (US). echemi.com |
| Skin | Chemical-impermeable gloves. echemi.com Fire/flame resistant and impervious clothing. echemi.com Protective clothing must be selected based on the specific workplace hazards. aksci.com | Gloves must be inspected prior to use. echemi.com |
| Respiratory | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. echemi.com In case of fire, a self-contained breathing apparatus (SCBA) is necessary. cncolorchem.comkochcolor.com | Approved respirator. cncolorchem.com |
Future Research Directions and Unexplored Avenues for Solvent Violet 13
Advanced Degradation and Remediation Technologies
The persistence of synthetic dyes in the environment is a growing concern. While Solvent Violet 13 has been noted for its persistence, dedicated research into its degradation and removal from ecosystems is sparse. canada.ca Future studies should focus on developing and optimizing advanced technologies for its remediation.
Photocatalysis, an advanced oxidation process, has shown promise in degrading various organic pollutants, including dyes. mdpi.comresearchgate.net The use of semiconductors like titanium dioxide (TiO2) under light irradiation can generate highly reactive oxygen species that break down complex dye molecules. longdom.orgmdpi.com Research on other dyes, such as Crystal Violet, has demonstrated high degradation efficiency using nano-anatase TiO2, with decoloration rates exceeding 99% under specific conditions. longdom.org
Future research on this compound should investigate:
Optimal Catalysts: Screening various photocatalysts (e.g., TiO2, ZnO, Fe-doped TiO2) for their efficiency in degrading this compound under both UV and visible light. mdpi.comnih.gov
Reaction Kinetics: Determining the rate of degradation and identifying the intermediate byproducts to understand the complete degradation pathway.
Influencing Factors: Studying the effects of pH, catalyst dosage, and initial dye concentration on degradation efficiency, as these parameters are crucial for optimizing the process for industrial wastewater treatment. longdom.orgdeswater.com
Table 1: Potential Photocatalysts for this compound Degradation Studies
| Photocatalyst | Potential Light Source | Key Research Objective | Reference Dye Example |
|---|---|---|---|
| Titanium Dioxide (TiO2) | UV, Visible | Establish baseline degradation efficiency and kinetics. | Crystal Violet mdpi.comlongdom.org |
| Zinc Oxide (ZnO) | UV, Visible | Compare efficiency and surface area effects with TiO2. | Crystal Violet mdpi.com |
| Fe-doped TiO2 | Visible | Enhance visible-light activity for energy-efficient degradation. | Crystal Violet nih.gov |
Adsorption is a physical method for removing dyes from aqueous solutions using porous materials. Studies on dyes like Crystal Violet and Gentian Violet have explored the use of low-cost, natural adsorbents such as activated carbon, plant ash, and beet pulp shreds. deswater.commdpi.comresearchgate.net These materials have demonstrated significant dye removal capacities. mdpi.comresearchgate.net Future research avenues for this compound include:
Novel Adsorbents: Identifying and characterizing novel, cost-effective adsorbents from agricultural or industrial waste for their capacity to bind this compound.
Isotherm and Kinetic Modeling: Applying models like the Langmuir and Freundlich isotherms to describe the adsorption equilibrium and understand the surface interaction between the dye and the adsorbent. deswater.commdpi.com
Bioremediation Potential: Investigating the capability of microorganisms (bacteria and fungi) to biodegrade this compound. This involves isolating specific microbial strains that can metabolize the dye, potentially breaking it down into less harmful substances. This remains a significant and almost entirely unexplored area.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction
QSAR is a computational modeling technique that relates the chemical structure of a molecule to its biological activity or toxicity. youtube.comyoutube.com These in silico methods are cost-effective tools for predicting the potential hazards of chemicals, reducing the need for extensive animal testing. nih.gov
Currently, there is a lack of specific QSAR models for predicting the toxicity of this compound. Future research should focus on:
Model Development: Building robust QSAR models by compiling a dataset of structurally similar anthraquinone (B42736) dyes with known toxicological endpoints.
Descriptor Calculation: Using quantum chemical descriptors to quantify the physicochemical properties of this compound and related compounds to identify structural features that correlate with toxicity. nih.gov
Toxicity Prediction: Applying the developed models to predict various toxicological endpoints for this compound, such as carcinogenicity, mutagenicity, and aquatic toxicity. This predictive approach can help prioritize further experimental testing and inform risk assessments.
Sustainable Alternatives and Replacement Strategies for this compound
While this compound is effective in its applications, concerns about its persistence and potential health impacts necessitate research into greener alternatives. canada.ca The principle of green chemistry encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Future research should be directed towards:
Identification of Alternatives: Although alternative colorants may exist, their feasibility as direct replacements for specific applications is largely unknown. canada.ca A systematic evaluation of other violet dyes, particularly those derived from renewable feedstocks or with a more favorable environmental profile, is needed.
Performance Evaluation: Assessing the performance of potential alternatives in terms of color strength, stability (light and heat fastness), and compatibility with various polymers and resins. ranbarr.com
Greener Synthesis Routes: Investigating and optimizing more environmentally friendly synthesis methods for this compound itself. For example, replacing highly toxic raw materials like p-toluidine (B81030) with less toxic alternatives such as 4-nitrotoluene (B166481) has been proposed as a way to create a low-toxicity and more environmentally friendly production process. scispace.comgoogle.com
Table 2: Comparison of Synthesis Reactants for this compound
| Traditional Reactant | Proposed Alternative | Primary Advantage of Alternative |
|---|---|---|
| p-toluidine | 4-nitrotoluene | Avoids direct use of a highly toxic raw material. google.com |
| Palladium/Carbon (Pd/C) Catalyst | Iron Powder | Lower cost and easier to remove from the final product. google.com |
Long-Term Environmental Monitoring and Biomonitoring Studies
Understanding the environmental behavior of a chemical requires long-term data. researchgate.net Long-term monitoring programs are fundamental to tracking the accumulation of pollutants in various environmental compartments and assessing their impact over time. nih.govcaryinstitute.org There are currently no known long-term monitoring programs specifically targeting this compound.
Key future research initiatives should include:
Environmental Fate Studies: Conducting studies to determine the partitioning of this compound in soil, water, and air, as well as its potential for long-range transport.
Establishing Monitoring Programs: Implementing systematic monitoring in industrial areas where this compound is produced or used extensively. This would involve regular sampling of water, sediment, and biota to measure concentrations of the dye.
Biomonitoring: Using bioindicator species (e.g., mosses, lichens, fish) to assess the bioaccumulation and potential biological effects of this compound in ecosystems. nih.gov This can provide early warnings of environmental contamination.
Interdisciplinary Research on this compound's Impact on Human Health and Ecosystems
The full impact of this compound cannot be understood through a single scientific lens. Its use in consumer products and its potential release into the environment necessitate a collaborative research effort. canada.caresearchgate.net Synthetic dyes, in general, can pose risks such as carcinogenicity and toxicity, and their presence in waterways can disrupt aquatic ecosystems by affecting water transparency and gas solubility. researchgate.net
Future interdisciplinary research should integrate:
Toxicology and Environmental Science: Linking the predicted toxicity from QSAR models with measured environmental concentrations to perform comprehensive risk assessments for both human populations and wildlife.
Chemistry and Public Health: Investigating potential human exposure pathways, particularly through contact with colored plastics or textiles, and assessing any associated health risks. The restriction of this compound in cosmetics in some jurisdictions highlights the need for a deeper understanding of its human health implications. canada.ca
Ecology and Engineering: Combining knowledge of the dye's ecological impacts with the development of effective remediation technologies to create holistic environmental management strategies.
Q & A
Q. What factors should guide solvent selection for Solvent Violet 13 in experimental applications?
Solvent compatibility must be determined by evaluating solubility parameters across polar (e.g., acetone, ethanol) and non-polar solvents (e.g., toluene, dichloromethane). Experimental methods include spectrophotometric analysis to measure dissolution efficiency at 20°C, referencing solubility values (e.g., 35 g/L in dichloromethane vs. 0.2 g/L in ethanol) . For polymer-based studies, solvent volatility and compatibility with the polymer matrix (e.g., PS, ABS) should also be prioritized to avoid phase separation.
Q. How can researchers determine the optimal concentration of this compound for transparent vs. opaque polymer matrices?
Use standardized formulations (e.g., 0.02% dye for transparency, 0.05% with 0.1% TiO₂ for opacity) as a baseline . Validate via UV-Vis spectroscopy to quantify color strength and dispersion homogeneity. Adjust concentrations based on polymer crystallinity and processing temperatures (e.g., PS at 260°C) to prevent thermal degradation .
Q. What methods are recommended for assessing lightfastness in polystyrene applications?
Conduct accelerated weathering tests (e.g., Xenon-arc exposure) under ISO 4892-2 standards, correlating exposure time with colorimetric ΔE values. This compound exhibits a lightfastness rating of 7–8 in PS, but batch-specific variations necessitate empirical validation .
Q. Which analytical techniques are effective for purity characterization?
High-performance liquid chromatography (HPLC) with UV detection (≥98.5% purity threshold) and thin-layer chromatography (TLC) to detect by-products . Melting point analysis (189°C in pure form) can identify impurities if deviations exceed ±2°C .
Advanced Research Questions
Q. How can discrepancies in reported thermal stability data (e.g., melting points) be resolved?
Discrepancies (e.g., 126°C vs. 189°C) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to analyze thermal transitions under controlled heating rates. Cross-reference synthesis protocols and purification methods from primary literature to identify confounding variables .
Q. What experimental approaches address gaps in toxicological data for this compound?
Design in vitro assays (e.g., Ames test for mutagenicity ) and in vivo studies to evaluate acute toxicity (LD50) and chronic exposure effects. Collaborate with regulatory bodies to reconcile industry-reported data (e.g., REACH dossiers) with academic findings, particularly regarding mutagenicity and neurotoxicity .
Q. How should researchers mitigate contradictions in environmental risk assessments?
Apply the Ecological Risk Classification of Organic Substances (ERC) framework to evaluate bioaccumulation and aquatic toxicity. Address data gaps (e.g., degradation half-life) via OECD 301/302 biodegradation tests and quantitative structure-activity relationship (QSAR) modeling .
Q. What statistical methods are suitable for dose-response analysis in toxicity studies?
Use nonlinear regression models (e.g., Hill equation) to estimate EC50 values. Incorporate Bayesian statistics to quantify uncertainty in low-dose extrapolations, especially when historical data is sparse .
Q. How can solvent interactions with this compound influence spectroscopic data interpretation?
Solvent polarity may shift absorption maxima (e.g., bathochromic shifts in non-polar media). Correct for solvent effects using reference spectra in identical solvents. For fluorescence studies, account for quenching in halogenated solvents via Stern-Volmer analysis .
Q. What strategies ensure reproducibility in polymer-dye compatibility studies?
Document processing parameters (e.g., melt temperature, shear rate) and use controlled batch-to-batch dye synthesis. Validate results via interlaboratory studies, adhering to CONSORT-EHEALT reporting guidelines for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
